molecular formula C9H10N2O4 B1265881 2,4-Dinitromesitylene CAS No. 608-50-4

2,4-Dinitromesitylene

Cat. No.: B1265881
CAS No.: 608-50-4
M. Wt: 210.19 g/mol
InChI Key: OFMLQCPPVSVIDD-UHFFFAOYSA-N
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Description

2,4-Dinitromesitylene, also known as 1,3,5-trimethyl-2,4-dinitrobenzene, is an organic compound with the molecular formula C9H10N2O4. It is a derivative of mesitylene, where two nitro groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitromesitylene can be synthesized through the nitration of mesitylene. The process involves the following steps :

    Nitration Reaction: Mesitylene is reacted with a mixture of concentrated nitric acid and acetic anhydride. The reaction is carried out at a controlled temperature between 15°C and 20°C.

    Isolation: The reaction mixture is then poured into ice water, and the product is extracted using ether.

    Purification: The crude product is purified by recrystallization from methyl alcohol.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitromesitylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: The major product is 2,4-diaminomesitylene.

    Substitution: Depending on the electrophile, various substituted derivatives of this compound can be formed.

Scientific Research Applications

2,4-Dinitromesitylene has several applications in scientific research and industry:

    Chemistry: Used as a precursor in the synthesis of other organic compounds, including dyes and pharmaceuticals.

    Material Science: Employed in the development of advanced materials with specific optical and electronic properties.

    Biology and Medicine: Investigated for its potential use in drug development and as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,4-dinitromesitylene primarily involves its nitro groups. These groups can undergo reduction to form amino derivatives, which can interact with various molecular targets. The pathways involved include:

    Reduction Pathway: The nitro groups are reduced to amino groups, which can then participate in further chemical reactions.

    Electrophilic Substitution Pathway:

Comparison with Similar Compounds

2,4-Dinitromesitylene can be compared with other dinitrobenzene derivatives, such as:

    2,4-Dinitrotoluene: Similar in structure but with a methyl group instead of a mesitylene core.

    2,4-Dinitroanisole: Contains a methoxy group instead of methyl groups.

    2,4-Dinitroethylbenzene: Features an ethyl group in place of the mesitylene core.

Uniqueness: this compound is unique due to its mesitylene core, which provides steric hindrance and influences its reactivity compared to other dinitrobenzene derivatives .

Properties

IUPAC Name

1,3,5-trimethyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMLQCPPVSVIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209645
Record name 2,4-Dinitromesitylene
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-50-4
Record name 1,3,5-Trimethyl-2,4-dinitrobenzene
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Record name 2,4-Dinitromesitylene
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Record name Dinitromesitylene
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Record name 2,4-Dinitromesitylene
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Record name 2,4-dinitromesitylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 2,4-dinitromesitylene be hydrogenated to its corresponding diamine, and what challenges might arise?

A1: While the research [] focuses on dinitrobenzenes, it provides insights into the challenges of hydrogenating similar compounds like this compound.

  • Steric Hindrance: The two nitro groups and the three methyl groups in this compound create significant steric hindrance. This could hinder the adsorption of the molecule onto the catalyst surface, potentially slowing down the hydrogenation reaction or requiring harsher reaction conditions. []
  • Selectivity: Achieving high selectivity towards the desired diamine product could be challenging. The presence of multiple reducible groups (two nitro groups) might lead to the formation of unwanted byproducts like partially reduced intermediates. []

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